1-(4-Chloro-3-nitrobenzoyl)-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thione
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Overview
Description
1-(4-Chloro-3-nitrobenzoyl)-3-phenyl-1,4-diazaspiro[46]undec-3-ene-2-thione is a complex organic compound featuring a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-3-nitrobenzoyl)-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thione typically involves multi-step organic reactions. One common method starts with the preparation of the spirocyclic core, followed by the introduction of the benzoyl and thione groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Spirocyclic Core Formation: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved using a suitable diaminocyclohexane derivative and a phenyl isocyanate under controlled temperature and pressure conditions.
Benzoylation: The next step is the introduction of the benzoyl group. This is typically done using 4-chloro-3-nitrobenzoyl chloride in the presence of a base such as triethylamine.
Thionation: Finally, the thione group is introduced using a reagent like Lawesson’s reagent or phosphorus pentasulfide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to handle the complex reactions and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-3-nitrobenzoyl)-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst, resulting in the reduction of the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen with palladium catalyst.
Nucleophiles: Amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Chloro-3-nitrobenzoyl)-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thione has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Material Science: Its unique structural features make it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industrial Applications: The compound’s reactivity is exploited in the synthesis of complex organic molecules and polymers.
Mechanism of Action
The mechanism by which 1-(4-Chloro-3-nitrobenzoyl)-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thione exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent biochemical reactions. The nitro and thione groups play crucial roles in these interactions, often forming hydrogen bonds or covalent bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chloro-3-nitrobenzoyl)-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-one: Similar structure but with a ketone instead of a thione group.
1-(4-Chloro-3-nitrobenzoyl)-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-sulfone: Contains a sulfone group instead of a thione.
Uniqueness
1-(4-Chloro-3-nitrobenzoyl)-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thione is unique due to its thione group, which imparts distinct chemical reactivity and biological activity compared to its ketone and sulfone analogs. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
(4-chloro-3-nitrophenyl)-(2-phenyl-3-sulfanylidene-1,4-diazaspiro[4.6]undec-1-en-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O3S/c23-17-11-10-16(14-18(17)26(28)29)20(27)25-21(30)19(15-8-4-3-5-9-15)24-22(25)12-6-1-2-7-13-22/h3-5,8-11,14H,1-2,6-7,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZNZSIMEXQYBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)N=C(C(=S)N2C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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